2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole
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Overview
Description
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with o-phthalic acid under microwave irradiation . This reaction forms the benzothiazole ring system, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production and ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its anticonvulsant and neuroprotective properties.
Industry: Utilized in the production of dyes, pigments, and functional materials.
Mechanism of Action
The mechanism of action of 2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, its anti-tubercular activity is attributed to its inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . Additionally, its anticonvulsant effects are mediated through its interaction with GABA receptors and sodium channels .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester
- Benzo[d]imidazo[2,1-b]thiazole derivatives
- AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4-pyrimidinyl) acetonitrile)
Uniqueness
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is unique due to its complex structure and the presence of multiple benzothiazole rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C30H18N4S4 |
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Molecular Weight |
562.8 g/mol |
IUPAC Name |
2-[1,2,2-tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C30H18N4S4/c1-5-13-21-17(9-1)31-27(35-21)25(28-32-18-10-2-6-14-22(18)36-28)26(29-33-19-11-3-7-15-23(19)37-29)30-34-20-12-4-8-16-24(20)38-30/h1-16,25-26H |
InChI Key |
SEUXXZOQRPCVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C3=NC4=CC=CC=C4S3)C(C5=NC6=CC=CC=C6S5)C7=NC8=CC=CC=C8S7 |
Origin of Product |
United States |
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